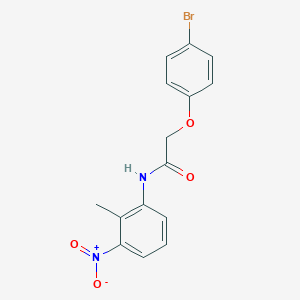![molecular formula C18H22N2O4S B322152 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322152.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide is an organic compound with the molecular formula C18H22N2O4S It is known for its unique structure, which includes an ethoxyaniline group and a sulfonylphenyl group connected to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide typically involves the following steps:
Formation of the Ethoxyaniline Intermediate: Ethoxyaniline is synthesized by reacting aniline with ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxyaniline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to form the sulfonylphenyl derivative.
Amidation: The final step involves the reaction of the sulfonylphenyl derivative with butanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ethoxyaniline groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide can be compared with similar compounds such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide: Similar structure but with an acetamide backbone instead of butanamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H22N2O4S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-5-18(21)19-14-8-12-17(13-9-14)25(22,23)20-15-6-10-16(11-7-15)24-4-2/h6-13,20H,3-5H2,1-2H3,(H,19,21) |
Clé InChI |
USGQKKMWCZWAAH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322069.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
![2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322071.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)
![2-(4-bromophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B322077.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B322080.png)

![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322084.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322085.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322086.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-[4-(diethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B322097.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B322098.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B322104.png)
